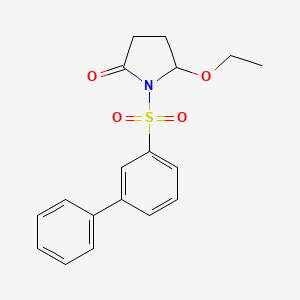

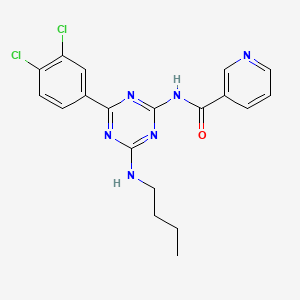

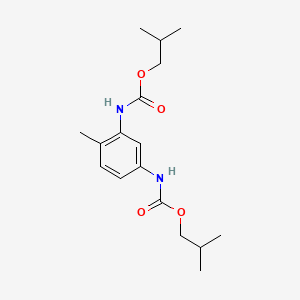

2-(2-(3,4-Dimethoxyphenyl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-(3,4-Dimethoxyphenyl)ethenyl)-4-(4-methylphenyl)-5-thiazolyl-essigsäure ist eine komplexe organische Verbindung, die für ihre einzigartigen Strukturmerkmale und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt ist. Diese Verbindung enthält einen Thiazolring, eine Phenylgruppe und eine Carbonsäure-funktionelle Gruppe, was sie zu einem vielseitigen Molekül für chemische Reaktionen und Anwendungen macht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(2-(3,4-Dimethoxyphenyl)ethenyl)-4-(4-methylphenyl)-5-thiazolyl-essigsäure umfasst typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Thiazolrings: Der Thiazolring kann durch eine Cyclisierungsreaktion unter sauren Bedingungen synthetisiert werden, an der ein geeignetes Thioamid und ein α-Halogenketon beteiligt sind.

Einführung der Ethenylgruppe: Die Ethenylgruppe kann über eine Wittig-Reaktion eingeführt werden, bei der ein Phosphoniumylid mit einem Aldehyd oder Keton reagiert.

Anlagerung der Dimethoxyphenylgruppe: Dieser Schritt umfasst eine Kupplungsreaktion, wie z. B. eine Suzuki- oder Heck-Reaktion, um die Dimethoxyphenylgruppe an das Ethenyl-Thiazol-Zwischenprodukt zu binden.

Einführung der Carbonsäuregruppe: Der letzte Schritt umfasst die Oxidation eines geeigneten Vorläufers, um die Carbonsäure-funktionelle Gruppe einzuführen.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung des oben beschriebenen Synthesewegs umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies umfasst die Verwendung effizienter Katalysatoren, kontrollierter Reaktionsbedingungen und Reinigungsverfahren wie Umkristallisation oder Chromatographie.

Chemische Reaktionsanalyse

Arten von Reaktionen

2-(2-(3,4-Dimethoxyphenyl)ethenyl)-4-(4-methylphenyl)-5-thiazolyl-essigsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Reduktionsreaktionen können die Ethenylgruppe in eine Ethylgruppe umwandeln.

Substitution: Die aromatischen Ringe können elektrophile oder nukleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Wasserstoffgas (H₂) mit einem Palladiumkatalysator (Pd/C) werden häufig verwendet.

Substitution: Reagenzien wie Halogene (Cl₂, Br₂) oder Nucleophile (NH₃, OH⁻) können unter geeigneten Bedingungen verwendet werden.

Hauptprodukte

Oxidation: Bildung von Ketonen oder Aldehyden.

Reduktion: Bildung von Ethylderivaten.

Substitution: Bildung von substituierten aromatischen Verbindungen.

Wissenschaftliche Forschungsanwendungen

2-(2-(3,4-Dimethoxyphenyl)ethenyl)-4-(4-methylphenyl)-5-thiazolyl-essigsäure hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein zur Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle oder Antikrebsaktivitäten.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und als Leitstruktur für die Medikamentenentwicklung untersucht.

Industrie: Wird bei der Synthese von Spezialchemikalien und Materialien verwendet.

Wirkmechanismus

Der Wirkmechanismus von 2-(2-(3,4-Dimethoxyphenyl)ethenyl)-4-(4-methylphenyl)-5-thiazolyl-essigsäure beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext variieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3,4-Dimethoxyphenyl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and α-haloketone under acidic conditions.

Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.

Attachment of the Dimethoxyphenyl Group: This step involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the dimethoxyphenyl group to the ethenyl-thiazole intermediate.

Introduction of the Carboxylic Acid Group: The final step involves the oxidation of a suitable precursor to introduce the carboxylic acid functional group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(3,4-Dimethoxyphenyl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are commonly used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of ethyl derivatives.

Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

2-(2-(3,4-Dimethoxyphenyl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2-(3,4-Dimethoxyphenyl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-(2-(3,4-Dimethoxyphenyl)ethenyl)-4-phenyl-5-thiazolyl-essigsäure

- 2-(2-(3,4-Dimethoxyphenyl)ethenyl)-4-(4-chlorophenyl)-5-thiazolyl-essigsäure

- 2-(2-(3,4-Dimethoxyphenyl)ethenyl)-4-(4-fluorophenyl)-5-thiazolyl-essigsäure

Einzigartigkeit

2-(2-(3,4-Dimethoxyphenyl)ethenyl)-4-(4-methylphenyl)-5-thiazolyl-essigsäure ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und Strukturmerkmalen einzigartig, die eine eindeutige chemische Reaktivität und potenzielle biologische Aktivitäten verleihen.

Eigenschaften

CAS-Nummer |

116759-18-3 |

|---|---|

Molekularformel |

C22H21NO4S |

Molekulargewicht |

395.5 g/mol |

IUPAC-Name |

2-[2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid |

InChI |

InChI=1S/C22H21NO4S/c1-14-4-8-16(9-5-14)22-19(13-21(24)25)28-20(23-22)11-7-15-6-10-17(26-2)18(12-15)27-3/h4-12H,13H2,1-3H3,(H,24,25)/b11-7+ |

InChI-Schlüssel |

COBAULFRMHDYKV-YRNVUSSQSA-N |

Isomerische SMILES |

CC1=CC=C(C=C1)C2=C(SC(=N2)/C=C/C3=CC(=C(C=C3)OC)OC)CC(=O)O |

Kanonische SMILES |

CC1=CC=C(C=C1)C2=C(SC(=N2)C=CC3=CC(=C(C=C3)OC)OC)CC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1,1,2,4,5,5,5-Octafluoro-2,4-bis[[2,3,5,5,6-pentafluoro-3,6-bis(trifluoromethyl)-1,4-dioxan-2-yl]oxy]pentan-3-one](/img/structure/B12730720.png)